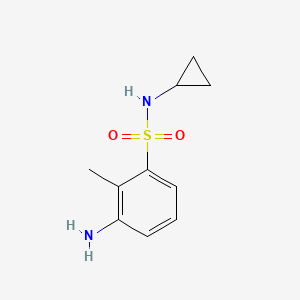

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

Übersicht

Beschreibung

“3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide” is a chemical compound with the CAS Number: 1040002-79-6 . It has a molecular weight of 226.3 and its IUPAC name is 3-amino-N-cyclopropyl-2-methylbenzenesulfonamide . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3 . This code provides a unique representation of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Development of Enzyme-Linked Immunosorbent Assay (ELISA) for Sulfonamide Antibiotics : Research by Adrián et al. (2009) explored the generation of broad specificity antibodies for sulfonamide antibiotics. They developed a highly sensitive ELISA for analyzing milk samples. This study's focus was on achieving selectivity against aminobenzenesulfonylamino moieties, using theoretical calculations and molecular modeling tools, which is relevant for the veterinary field (Adrián et al., 2009).

Antitumor Activity of Sulfonamide Derivatives : Owa et al. (2002) investigated compounds from sulfonamide-focused libraries in cell-based antitumor screens. They found that certain sulfonamides were potent cell cycle inhibitors and advanced to clinical trials. The study highlighted the application of sulfonamides, including 3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide, in developing novel anticancer agents (Owa et al., 2002).

Protein Engineering for Broad Specificity Hapten Recognition : Korpimäki et al. (2002) worked on improving the broad specificity of antibodies for sulfa antibiotics detection. This research is significant in the context of food safety, as it aimed to develop an immunoassay capable of detecting sulfonamides in food products derived from treated animals (Korpimäki et al., 2002).

Inhibition of Tumor-Associated Isozyme IX by Sulfonamide Derivatives : Research by Ilies et al. (2003) focused on the inhibition of the tumor-associated isozyme carbonic anhydrase (CA) IX by halogenosulfanilamide and halogenophenylaminobenzolamide derivatives. This study is vital for understanding the potential application of sulfonamides in designing more potent and selective antitumor agents (Ilies et al., 2003).

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

Eigenschaften

IUPAC Name |

3-amino-N-cyclopropyl-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-9(11)3-2-4-10(7)15(13,14)12-8-5-6-8/h2-4,8,12H,5-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIBKXMXAZMOQHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1S(=O)(=O)NC2CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide | |

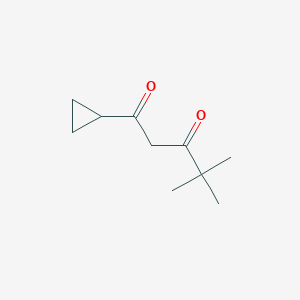

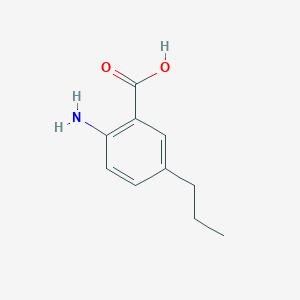

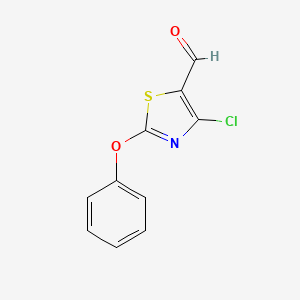

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Bromopyrimido[1,2-a]benzimidazole](/img/structure/B1517212.png)

![N-{1-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]cyclopentyl}acetamide](/img/structure/B1517214.png)

![3-(aminomethyl)-N-[(3-fluorophenyl)methyl]benzene-1-sulfonamide](/img/structure/B1517220.png)

![5-bromo-N-[3-(1H-imidazol-1-yl)propyl]pyridin-2-amine](/img/structure/B1517222.png)

![2-[(2-Bromophenyl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B1517224.png)

![3-amino-N-[4-(hydrazinocarbonyl)phenyl]benzenesulfonamide](/img/structure/B1517225.png)

![3-[(3-Aminophenyl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B1517227.png)

![6-Bromoimidazo[1,2-a]pyrazine](/img/structure/B1517230.png)